
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- typically involves the reaction of appropriate boronic acids with suitable precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the benzoxaborole ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Analyse Des Réactions Chimiques
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.
Applications De Recherche Scientifique
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s antifungal properties make it a candidate for developing new antifungal agents.
Medicine: It is being explored for its potential in treating fungal infections, particularly onychomycosis.
Mécanisme D'action
The mechanism of action of 2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- involves inhibiting the synthesis of proteins in fungal cells. It achieves this by forming an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase, thereby blocking cellular protein synthesis and inhibiting fungal growth .
Comparaison Avec Des Composés Similaires
2,1-Benzoxaborole, 5-fluoro-1,3-dihydro-1-(3-thienyl)- is unique due to its boron-containing structure, which imparts distinct chemical properties. Similar compounds include:
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Also referred to as AN2690, used in antifungal treatments.
Crisaborole: Used as an anti-inflammatory agent in dermatology .
These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and potential of benzoxaborole derivatives.
Propriétés
Formule moléculaire |
C11H8BFOS |
|---|---|
Poids moléculaire |
218.06 g/mol |
Nom IUPAC |
5-fluoro-1-thiophen-3-yl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C11H8BFOS/c13-10-1-2-11-8(5-10)6-14-12(11)9-3-4-15-7-9/h1-5,7H,6H2 |
Clé InChI |
OQJROQXWZUPXKR-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2)F)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


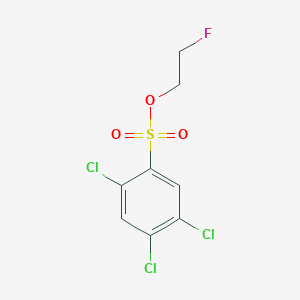
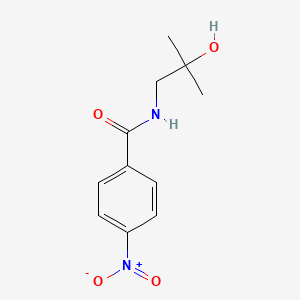
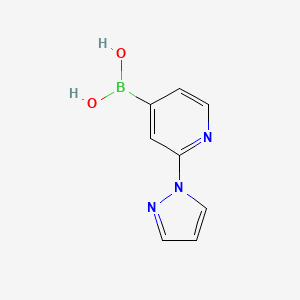
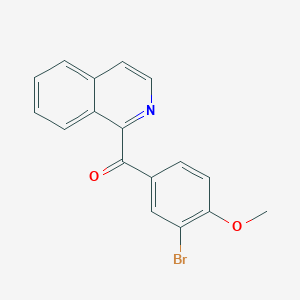
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)

![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
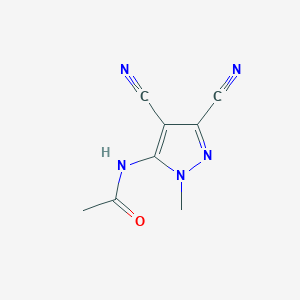
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
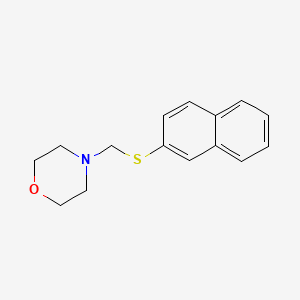
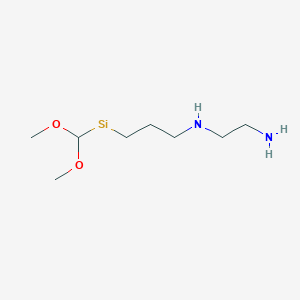
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
